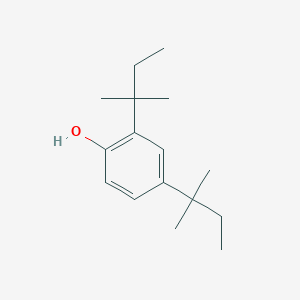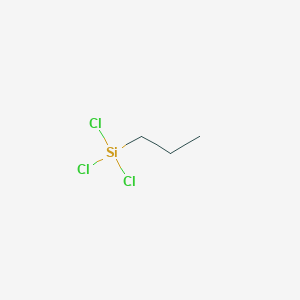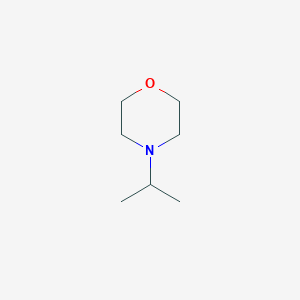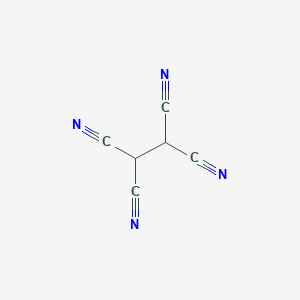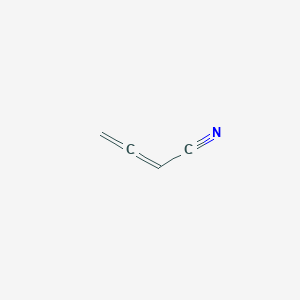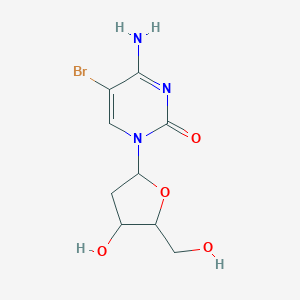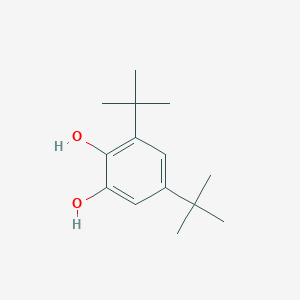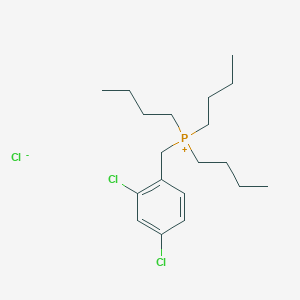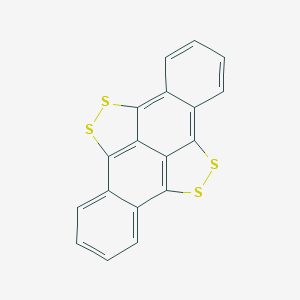
Tetrathianaphthacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrathianaphthacene, also known as TTN, is a polycyclic aromatic hydrocarbon that has been extensively studied for its potential applications in materials science and electronics. TTN is a highly conjugated molecule that exhibits remarkable electronic properties, including high electron mobility and excellent charge transport. In recent years, TTN has gained increasing attention from researchers due to its unique chemical structure and promising applications in various fields.
Mecanismo De Acción
The mechanism of action of Tetrathianaphthacene is still not fully understood, but it is believed to involve the interaction of this compound with other molecules and the transfer of electrons between them. This compound is a highly conjugated molecule that can easily donate or accept electrons, making it a promising candidate for use in electronic devices.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, some studies have suggested that this compound may have antioxidant and anti-inflammatory properties, making it a potential candidate for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Tetrathianaphthacene in lab experiments include its excellent charge transport properties, its high electron mobility, and its potential applications in various fields. However, the limitations of using this compound include its complex synthesis process, its high cost, and its limited solubility in common solvents.
Direcciones Futuras
There are several future directions for research on Tetrathianaphthacene. One area of interest is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of interest is the investigation of this compound's potential applications in biomedical research, including its potential use as an antioxidant or anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with other molecules.
Métodos De Síntesis
The synthesis of Tetrathianaphthacene is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 1,4-dithiin with 1,4-dibromonaphthalene. This reaction produces a dimeric intermediate, which can be converted into this compound through a series of chemical reactions. Other methods for synthesizing this compound include the use of palladium-catalyzed coupling reactions and the use of radical reactions.
Aplicaciones Científicas De Investigación
Tetrathianaphthacene has been extensively studied for its potential applications in various fields, including materials science, electronics, and optoelectronics. This compound exhibits excellent charge transport properties, making it a promising candidate for use in electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). This compound has also been investigated for its potential use in sensors, catalysis, and biomedical applications.
Propiedades
Número CAS |
193-44-2 |
|---|---|
Fórmula molecular |
C18H8S4 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
9,10,19,20-tetrathiahexacyclo[9.9.2.02,7.08,22.012,17.018,21]docosa-1,3,5,7,11(22),12,14,16,18(21)-nonaene |
InChI |
InChI=1S/C18H8S4/c1-2-6-10-9(5-1)15-13-14-16(10)20-22-18(14)12-8-4-3-7-11(12)17(13)21-19-15/h1-8H |
Clave InChI |
JIIYLLUYRFRKMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C5=C2SSC5=C6C=CC=CC6=C4SS3 |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C5=C2SSC5=C6C=CC=CC6=C4SS3 |
Otros números CAS |
193-44-2 |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




